![molecular formula C15H13BrO2 B2480672 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 426224-20-6](/img/structure/B2480672.png)

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

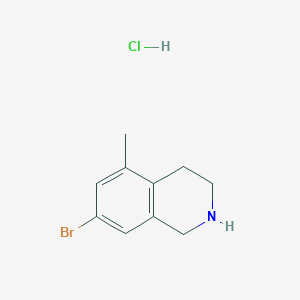

"5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde" is a compound of interest in the field of organic chemistry, particularly for its potential in synthesizing various organic molecules and materials with specific properties. The synthesis and characterization of related compounds have been documented, providing insights into their molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related bromoalkoxy benzaldehydes involves multiple steps, including bromination, alkoxylation, and condensation reactions. A method reported by Dubost et al. (2011) involves a palladium-catalyzed ortho-bromination of benzaldehydes, highlighting the selective introduction of bromine into the molecular structure (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Molecular Structure Analysis

The molecular structure and properties of similar bromoalkoxy benzaldehydes have been characterized using various spectroscopic techniques, including FT-IR, GC-MS, NMR, and X-ray crystallography. These analyses offer insights into the molecular conformation, electronic distribution, and intermolecular interactions of these compounds (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

These bromoalkoxy benzaldehydes participate in various chemical reactions, including nucleophilic substitution, which allows for further functionalization of the molecule. Their chemical properties are influenced by the presence of the bromo and alkoxy groups, which can direct further chemical transformations (Sadekov, Maksimenko, Zakharov, & Rivkin, 1994).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Cytotoxic Activities

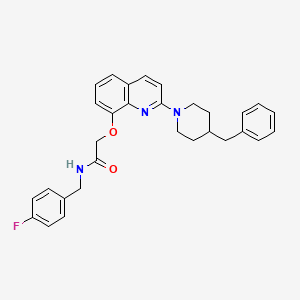

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde and related compounds have been studied for their antioxidant and cytotoxic activities. For instance, halo-benzaldehyde derivatives isolated from the green alga Avrainvillea amadelpha demonstrated mild and weak cytotoxic activity against cancer cell lines, with notable antioxidant properties as well (Hawas et al., 2021).

Synthesis and Spectral Analysis

The compound has been the focus of synthesis and spectral analysis studies. One such study involved the synthesis and characterization of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, highlighting the compound's potential in various chemical applications (Balachander & Manimekalai, 2017).

Synthesis of S,N-Disubstituted Derivatives

Research has also been conducted on the synthesis of S,N-disubstituted derivatives of related compounds, indicating the versatility of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde in chemical reactions (Pospieszny & Wyrzykiewicz, 2008).

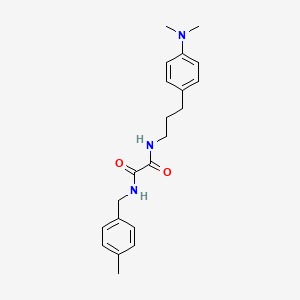

Synthesis of Benzamide Derivatives

This compound has been used in the synthesis of benzamide derivatives, showcasing its utility in the development of potential pharmacological agents (Bi, 2015).

Ortho-bromination of Benzaldoximes

The selective ortho-bromination of benzaldoximes using this compound demonstrates its application in specialized chemical syntheses (Dubost et al., 2011).

Liquid-phase Oxidation Studies

Its use in liquid-phase oxidation studies, particularly in catalysis involving methylbenzenes, further highlights its application in industrial chemical processes (Okada & Kamiya, 1981).

Isolation and Pharmacological Activities

The isolation and study of its pharmacological activities, particularly from marine sources like the red alga Rhodomela confervoides, emphasize its relevance in the discovery of new bioactive compounds (Lijun et al., 2005).

Cellular Antioxidant Effect

Studies on its cellular antioxidant effects, such as the inhibition of inflammatory mediators in cell models, underscore its potential therapeutic applications (Kim et al., 2016).

Eigenschaften

IUPAC Name |

5-bromo-2-[(4-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRFEPQHOCGTPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)

![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480593.png)

![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2480597.png)

![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)

![9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2480608.png)